Ezetimibe Benzyl Impurity (MBZT-2)
Description
Significance of Impurity Profiling in Pharmaceutical Development
In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, which are unwanted chemicals that can arise during the synthesis, purification, and storage of the API or formulated drug product, can have a significant impact on the quality, safety, and efficacy of a medication. veeprho.combiomedres.us The process of identifying, quantifying, and controlling these impurities is known as impurity profiling. veeprho.com
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate thorough impurity profiling for new drug substances. longdom.orggmp-compliance.org This rigorous analysis is crucial for several reasons. Firstly, it ensures patient safety by identifying and limiting potentially toxic, mutagenic, or carcinogenic impurities. biomedres.us Secondly, understanding the impurity profile aids in process optimization, allowing manufacturers to adjust reaction conditions to minimize the formation of unwanted byproducts. globalpharmatek.com Lastly, a comprehensive impurity profile is essential for ensuring the stability of the final drug product, as certain impurities can accelerate degradation and reduce shelf life. longdom.org
The International Council for Harmonisation (ICH) provides specific guidance on the thresholds for reporting, identifying, and qualifying impurities in new drug substances. ich.org These guidelines are a cornerstone of modern pharmaceutical development, ensuring that medicines meet the highest standards of quality and safety. rjpdft.comeuropa.eu
Overview of Ezetimibe (B1671841) and its Synthetic Landscape
Ezetimibe is a medication used to lower cholesterol levels in the blood. nih.gov It functions by selectively inhibiting the absorption of cholesterol in the small intestine. nih.gov The synthesis of Ezetimibe is a complex multi-step process that can lead to the formation of various process-related impurities. nih.govnih.gov
The intricate nature of its synthesis means that even minor variations in reaction conditions can result in the generation of different impurities. veeprho.com Therefore, a deep understanding of the synthetic route and potential side reactions is critical for controlling the purity of the final Ezetimibe product. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in detecting and quantifying these impurities. nih.govnih.gov
Role of Ezetimibe Benzyl (B1604629) Impurity (MBZT-2) in Ezetimibe's Impurity Profile
Among the various impurities that can be formed during the synthesis of Ezetimibe, Ezetimibe Benzyl Impurity (MBZT-2) is a notable process-related impurity. smolecule.com Its chemical name is (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one. synzeal.com
The formation of MBZT-2 is often associated with specific steps in the Ezetimibe synthesis, particularly those involving benzyl-protected intermediates. Incomplete debenzylation or side reactions involving the benzyl group can lead to the presence of this impurity in the final API. The control of MBZT-2 is a critical aspect of the Ezetimibe manufacturing process to ensure the purity and quality of the drug substance.
Properties
CAS No. |
851860-29-2 |
|---|---|
Molecular Formula |
C31H27F2NO3 |
Molecular Weight |
499.56 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
Origin of Product |
United States |
Mechanisms of Formation of Ezetimibe Benzyl Impurity Mbzt 2
Process-Related Formation Pathways during Ezetimibe (B1671841) Synthesis
The synthesis of ezetimibe is a multi-step process that often employs protecting groups to prevent side reactions. researchgate.net The benzyl (B1604629) group is a common choice for protecting hydroxyl functionalities, and its incomplete removal is the primary source of MBZT-2.
The selection and quality of starting materials are critical in controlling impurity profiles. insights.biotga.gov.auich.org In many synthesis routes for ezetimibe, a key intermediate is prepared with a benzyl group protecting a hydroxyl moiety. For instance, some synthetic pathways may utilize a starting material like [4-(benzyloxy)-benzylidene]-(4-fluorophenyl)-amine to construct the azetidinone ring. google.com
The crucial point for MBZT-2 formation is the protection of the secondary alcohol on the C-3 side chain. MBZT-2 is the direct analogue of ezetimibe where this specific hydroxyl group is protected by a benzyl ether. This indicates that a benzylated precursor to the side chain is used during synthesis. If this benzyl protecting group is not completely cleaved in the final deprotection step, MBZT-2 is carried through as a process-related impurity.
During the synthesis of ezetimibe, a key transformation is the deprotection of hydroxyl groups. The final step in many syntheses involves the removal of a benzyl group, typically through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C). nih.govnewdrugapprovals.org
The reaction is intended to convert the benzylated intermediate into the final ezetimibe molecule. However, if this reaction does not proceed to completion, the unreacted benzylated intermediate remains, which is precisely what Ezetimibe Benzyl Impurity (MBZT-2) is. Therefore, MBZT-2 is not a product of an unexpected side reaction but rather a byproduct resulting from the incomplete conversion of a direct precursor.
| Factor | Description | Reference |
|---|---|---|
| Protecting Group Strategy | Use of a benzyl ether to protect the secondary alcohol on the C-3 side chain of an ezetimibe precursor. | htsbiopharma.comgoogle.com |
| Key Intermediate | (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-(benzyloxy)phenyl)azetidin-2-one or a similar singly-benzylated intermediate. | google.com |
| Critical Reaction Step | Catalytic hydrogenation for debenzylation (removal of the benzyl group). | nih.govnewdrugapprovals.org |
| Formation Mechanism | Incomplete debenzylation reaction, resulting in the protected intermediate being carried over as an impurity. | google.com |
The efficiency of the debenzylation step is highly dependent on various reaction parameters. Suboptimal conditions can lead to an increased level of MBZT-2 in the final product. Key influential factors include:
Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount.
Reaction Time: Insufficient reaction time will result in incomplete conversion.
Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate. newdrugapprovals.org
Temperature: Temperature influences the kinetics of the hydrogenation process. newdrugapprovals.org
Solvent: The choice of solvent can impact catalyst performance and substrate solubility.
Careful optimization and control of these parameters are essential to minimize the formation of MBZT-2 and ensure the purity of the ezetimibe drug substance.
Degradation Pathways Leading to Ezetimibe Benzyl Impurity (MBZT-2)
Forced degradation studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products.
Ezetimibe has been shown to be susceptible to degradation under hydrolytic conditions. nih.govtandfonline.com The degradation is particularly pronounced in neutral and alkaline (basic) environments, while the drug exhibits more stability in acidic conditions. nih.govresearchgate.netindexcopernicus.com Studies report that hydrolysis primarily leads to the cleavage of the β-lactam ring, a characteristic degradation pathway for azetidinone compounds. researchgate.netnih.gov Multiple degradation products have been identified under acidic and basic stress. tandfonline.comindexcopernicus.com However, the existing literature on the forced degradation of ezetimibe does not identify MBZT-2 as a degradation product. Its formation would require the introduction of a benzyl group, which is not a feature of hydrolytic degradation.
Investigations into the stability of ezetimibe under other stress conditions have found that the drug is largely stable. Multiple studies have concluded that ezetimibe does not show significant degradation when subjected to thermal (heat) and oxidative stress. researchgate.netnih.govtandfonline.comresearchgate.net Consequently, the formation of Ezetimibe Benzyl Impurity (MBZT-2) is not observed or expected under these conditions.
| Stress Condition | Observation | Formation of MBZT-2 Reported | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Degradation observed, primarily cleavage of the β-lactam ring. | No | tandfonline.comindexcopernicus.com |
| Alkaline (Basic) Hydrolysis | Extensive degradation observed, primarily cleavage of the β-lactam ring. | No | researchgate.netnih.govtandfonline.comindexcopernicus.com |
| Neutral Hydrolysis | Degradation observed, particularly labile in neutral conditions. | No | nih.govresearchgate.net |
| Oxidative Stress | Stable; no significant degradation observed. | No | nih.govtandfonline.com |
| Thermal Stress | Stable; no significant degradation observed. | No | researchgate.netnih.govtandfonline.com |
Compound Names
| Name | Chemical Name |
| Ezetimibe | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
| Ezetimibe Benzyl Impurity (MBZT-2) | (3R,4S)-3-((S)-3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
| [4-(Benzyloxy)-benzylidene]-(4-fluorophenyl)-amine | N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline |
| Palladium on carbon (Pd/C) | Palladium on carbon |
Synthesis and Isolation Methodologies for Ezetimibe Benzyl Impurity Mbzt 2 Reference Standard
Laboratory-Scale Synthetic Routes for MBZT-2 Elucidation and Standard Preparation
The synthesis of the MBZT-2 reference standard is intrinsically linked to the manufacturing process of Ezetimibe (B1671841) itself. It often arises as a byproduct, particularly during the debenzylation step of a protected intermediate.
A common route to Ezetimibe involves the use of a benzyl (B1604629) protecting group for the hydroxyl function on the C-3 side chain. During the final deprotection step, typically a hydrogenation reaction using a catalyst like palladium on carbon, incomplete reaction or side reactions can lead to the formation of MBZT-2. smolecule.com
For the specific purpose of elucidation and preparation of a reference standard, a targeted synthesis can be designed. This would typically involve the controlled benzylation of a suitable Ezetimibe precursor. The general synthetic strategies for Ezetimibe and its analogues often involve multi-step sequences, including the formation of the β-lactam ring as a key structural feature. nih.govmdpi.comgoogle.com The synthesis of MBZT-2 would follow a similar pathway, with the intentional introduction of the benzyl group and its retention in the final molecule.
Key Synthetic Steps May Include:
Formation of the Azetidinone Ring: The core β-lactam structure is a critical component. nih.govmdpi.com
Introduction of Side Chains: The synthesis involves the attachment of the C-3 and C-4 side chains with the correct stereochemistry. nih.gov
Benzylation: A specific step would involve the protection of the secondary alcohol on the C-3 side chain with a benzyl group.
The table below outlines a plausible, generalized synthetic approach for obtaining MBZT-2 for use as a reference standard.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | Imine Formation | 4-hydroxybenzaldehyde and a protected amine | Imine intermediate |
| 2 | Azetidinone Ring Formation | Reaction with an appropriate ketene (B1206846) equivalent | β-lactam core |
| 3 | Side Chain Elaboration | Addition of the C-3 propyl side chain | Precursor with a keto group |
| 4 | Stereoselective Reduction | Reduction of the keto group to a hydroxyl group | Diol intermediate |
| 5 | Benzylation | Introduction of a benzyl protecting group on the secondary alcohol | Benzyl-protected intermediate |
| 6 | Final Modification | Further synthetic modifications to yield the final impurity structure | Ezetimibe Benzyl Impurity (MBZT-2) |
Isolation Techniques for Purification and Enrichment
The isolation and purification of MBZT-2 from a reaction mixture containing Ezetimibe and other related substances are crucial for obtaining a high-purity reference standard. Chromatographic techniques are the most powerful and widely used methods for this purpose.
Chromatographic Separation
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.comyoutube.com
Column Chromatography:
This is a fundamental and widely used technique for the purification of organic compounds on a laboratory scale. nih.gov
Principle: A solution containing the mixture is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. An eluent (mobile phase) is then passed through the column, and the components of the mixture move down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
Application for MBZT-2: A typical procedure would involve dissolving the crude mixture in a suitable solvent like chloroform (B151607) and loading it onto a silica gel column. quickcompany.in The column is then eluted with a solvent system, often a mixture of polar and non-polar solvents, with the polarity being gradually increased (gradient elution). Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure MBZT-2.
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For higher purity and more efficient separation, preparative HPLC is often the method of choice. nih.gov
Principle: Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. It offers superior resolution and speed compared to traditional column chromatography.
Application for MBZT-2: A reversed-phase HPLC method is commonly employed for the separation of Ezetimibe and its impurities. nih.govorientjchem.orgakjournals.comoup.com In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). orientjchem.orgakjournals.com The separation of MBZT-2 would be achieved by carefully optimizing the mobile phase composition and gradient profile to resolve it from Ezetimibe and other structurally similar impurities.
The following table summarizes the key parameters for chromatographic separation of MBZT-2.
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Key Advantage |
| Column Chromatography | Silica Gel | Chloroform, Ethyl Acetate/Hexane mixtures | TLC, UV | Scalability, cost-effective for initial purification |
| Preparative HPLC | C8 or C18 | Acetonitrile/Water, Methanol/Water | UV, Diode Array | High resolution, high purity, faster separation |
Other Purification Methodologies
While chromatography is the primary tool, other techniques can be used, often in conjunction with chromatography, to further purify MBZT-2.
Crystallization and Recrystallization:
Crystallization is a powerful purification technique for solid compounds. libretexts.orglongdom.org The principle relies on the differences in solubility of the desired compound and the impurities in a particular solvent at different temperatures. youtube.comscispace.comlibretexts.org
Process: An impure solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. libretexts.org As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. longdom.org The impurities, being present in smaller amounts, ideally remain dissolved in the solvent (mother liquor). libretexts.org
Application for MBZT-2: After initial purification by chromatography, a final recrystallization step can significantly enhance the purity of the MBZT-2 reference standard. The choice of solvent is critical and is determined experimentally to find one that provides good solubility at high temperatures and poor solubility at low temperatures. longdom.org This process can be repeated to achieve the desired level of purity. longdom.orgscispace.com Techniques like anti-solvent addition, where a solvent in which the compound is insoluble is added to a solution of the compound, can also induce crystallization. mt.com
Structural Elucidation and Characterization of Ezetimibe Benzyl Impurity Mbzt 2
Spectroscopic Analysis for Structure Confirmation
The definitive structure of Ezetimibe (B1671841) Benzyl (B1604629) Impurity (MBZT-2), a process-related impurity in the synthesis of Ezetimibe, has been elucidated through a combination of advanced spectroscopic techniques. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy have collectively provided unambiguous evidence for its chemical identity. The molecular formula for MBZT-2 is C₃₁H₂₇F₂NO₃, with a corresponding molecular weight of 499.56 g/mol smolecule.com.
Mass Spectrometry (MS, LC-MS, LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are crucial for identifying and characterizing impurities in pharmaceutical manufacturing. For MBZT-2, these techniques confirm the molecular weight and provide insights into the fragmentation patterns, which helps in piecing together the molecular structure.
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The fragmentation data obtained from MS/MS experiments reveal the connectivity of the different structural components of the molecule, such as the azetidin-2-one (B1220530) (β-lactam) ring, the fluorophenyl groups, and the benzyl ether moiety. This analysis is fundamental in distinguishing MBZT-2 from Ezetimibe and other related impurities.
Table 1: Mass Spectrometry Data for MBZT-2
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₂₇F₂NO₃ | smolecule.com |
| Molecular Weight | 499.56 g/mol | smolecule.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DEPT, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): The ¹H NMR spectrum of MBZT-2 displays characteristic signals that confirm the presence of all key structural fragments. Protons on the β-lactam ring (C3 and C4) are particularly diagnostic, appearing as doublets in the range of 4.7-6.2 ppm smolecule.com. The observed coupling constants (J values) of approximately 4.4 to 5.1 Hz are indicative of a cis stereochemical relationship between these two protons smolecule.com. The aromatic protons of the two p-fluorophenyl groups and the benzyl group produce complex multiplets in the downfield region (6.5-8.0 ppm) smolecule.com. A distinctive singlet or AB quartet corresponding to the benzyloxy methylene (B1212753) (-OCH₂-) protons is typically observed around 4.5-5.0 ppm smolecule.com. The protons of the propyl side chain exhibit complex multiplet patterns between 1.5 and 3.0 ppm smolecule.com.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in MBZT-2 gives a distinct signal, and the chemical shifts are indicative of their electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
¹⁹F NMR (Fluorine-19 NMR): Given the presence of two fluorine atoms in the structure of MBZT-2, ¹⁹F NMR is a valuable technique. It provides signals for each of the fluorine atoms on the fluorophenyl rings, helping to confirm their presence and electronic environment.
Table 2: ¹H NMR Spectroscopic Data for MBZT-2
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Propyl chain protons | 1.5 - 3.0 | Complex Multiplets | N/A |
| Benzyloxy methylene (-OCH₂-) | 4.5 - 5.0 | Singlet or AB quartet | N/A |
| Azetidin-2-one (C3-H, C4-H) | 4.7 - 6.2 | Doublets | 4.4 - 5.1 |
| Aromatic protons | 6.5 - 8.0 | Complex Patterns | N/A |
Data derived from descriptive analysis smolecule.com.
Table 3: ¹³C NMR Spectroscopic Data for MBZT-2
| Carbon Type | Chemical Shift Range (δ) ppm |
|---|---|
| Propyl chain carbons | 25 - 40 |
| Chiral carbons (C3, C4, etc.) | 50 - 65 |
| Benzyloxy methylene (-OCH₂-) | 70 - 75 |
| Aromatic carbons | 115 - 160 |
| Carbonyl carbon (C=O) | 165 - 175 |
Data derived from descriptive analysis smolecule.com.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of MBZT-2 shows characteristic absorption bands that corroborate the proposed structure. A key feature is the strong absorption band for the carbonyl (C=O) stretching vibration of the β-lactam ring, which typically appears in the range of 1740-1760 cm⁻¹ smolecule.com. Additionally, multiple bands corresponding to the aromatic C=C stretching vibrations from the various phenyl rings are observed in the 1450-1650 cm⁻¹ region smolecule.com.
Table 4: Infrared (IR) Spectroscopy Data for MBZT-2
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C=C Stretch | 1450 - 1650 | Multiple bands |
| Azetidin-2-one C=O Stretch | 1740 - 1760 | Strong absorption |
Data derived from descriptive analysis smolecule.com.
Control Strategies and Mitigation of Ezetimibe Benzyl Impurity Mbzt 2
Process Optimization for Impurity Minimization during Ezetimibe (B1671841) Manufacturing
The formation of Ezetimibe Benzyl (B1604629) Impurity (MBZT-2) is intrinsically linked to the synthetic routes used for Ezetimibe manufacturing that employ benzyl groups to protect phenolic functionalities. smolecule.com This impurity, chemically known as (3R,4S)-3-((S)-3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one, arises when the debenzylation process is incomplete. smolecule.com Consequently, process optimization strategies are centered on the critical deprotection step, typically a catalytic hydrogenation reaction.
Key parameters that are optimized to minimize the formation of MBZT-2 include the choice of catalyst, reaction temperature, hydrogen pressure, and reaction duration. The most common method for removing the benzyl protecting group is hydrogenation using a palladium on carbon (Pd/C) catalyst. smolecule.comresearchgate.net Optimizing this step is crucial for ensuring the complete cleavage of the benzyl ether to yield the desired hydroxyl group of Ezetimibe.
Research findings indicate that careful selection and control of these parameters can significantly reduce the levels of residual MBZT-2 in the final active pharmaceutical ingredient (API). Inefficient hydrogenation can lead to the persistence of MBZT-2, which can be challenging to remove in downstream purification processes due to its structural similarity to Ezetimibe. smolecule.com
Another critical optimization strategy involves controlling the purity of starting materials and intermediates. For instance, ensuring that the protected intermediates entering the final debenzylation step are of high purity and free from related substances can prevent the formation of other impurities and simplify the final purification.
Table 1: Key Parameters for Optimization in Catalytic Hydrogenation to Minimize MBZT-2
| Parameter | Objective | Typical Conditions/Variables | Rationale |
|---|---|---|---|
| Catalyst | Ensure high efficiency and completeness of debenzylation. | Palladium on Carbon (Pd/C) of varying concentrations (e.g., 5%, 10%). Catalyst loading (w/w %). | The activity and loading of the catalyst directly impact the reaction rate and completion. Insufficient catalyst can lead to incomplete debenzylation. |
| Hydrogen Pressure | Provide sufficient hydrogen for the reaction to proceed to completion. | Typically ranges from atmospheric pressure to several bars. | Higher pressure can increase the rate of hydrogenation, driving the reaction to completion and minimizing residual MBZT-2. |
| Temperature | Optimize reaction kinetics without promoting side reactions. | Controlled within a specific range (e.g., 25-50 °C). | Temperature affects the reaction rate. However, excessively high temperatures may lead to the formation of degradation products. |
| Solvent | Ensure solubility of substrate and facilitate reaction. | Alcohols such as ethanol (B145695) or methanol (B129727) are commonly used. smolecule.com | The choice of solvent can influence catalyst activity and product solubility. |
| Reaction Time | Allow for complete conversion of the starting material. | Monitored over several hours until completion is confirmed by in-process controls. | Insufficient reaction time is a primary cause of incomplete debenzylation, leaving MBZT-2 in the reaction mixture. |
In-Process Control Measures and Monitoring
Robust in-process control (IPC) measures are essential for monitoring the progress of the Ezetimibe synthesis and ensuring that the formation of MBZT-2 is controlled at each critical stage. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose. veeprho.comresearchgate.netnih.gov It allows for the sensitive and accurate quantification of Ezetimibe, its precursors, and related impurities, including MBZT-2.
The most critical IPC point for controlling MBZT-2 is the monitoring of the debenzylation (hydrogenation) step. smolecule.com Samples are withdrawn from the reaction vessel at regular intervals and analyzed by HPLC to track the disappearance of the benzyl-protected intermediate and the formation of the final Ezetimibe product. The reaction is typically allowed to proceed until the level of the starting material (and by extension, the intermediate MBZT-2) falls below a pre-defined acceptance limit, often less than 0.10%. nih.gov
These stringent IPCs provide real-time data that enables manufacturing scientists to make informed decisions, such as extending the reaction time or adjusting process parameters to ensure the impurity is reduced to an acceptable level before proceeding to the next step. This proactive approach is more effective and economical than attempting to remove the impurity from the final drug substance.
Table 2: Typical In-Process Monitoring using HPLC
| Analytical Method | Parameter | Typical Specification | Purpose |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Content of Benzyl-protected Ezetimibe | NMT 0.15% | To confirm the completion of the debenzylation reaction. |
| Content of MBZT-2 | NMT 0.10% | To ensure the specific impurity is controlled within acceptable limits before isolation. | |
| Assay of Ezetimibe | 98.0% - 102.0% | To monitor the yield and formation of the desired product. | |
| Other unspecified impurities | NMT 0.10% | To provide an overall profile of the reaction mixture's purity. |
NMT: Not More Than
Strategies for Impurity Purging and Removal from Drug Substance
In instances where MBZT-2 is not sufficiently minimized through process optimization and in-process controls, specific purification strategies must be employed to purge it from the final drug substance. The primary methods for removing structurally similar impurities like MBZT-2 are crystallization and chromatography. smolecule.com
Crystallization: Recrystallization is a widely used and scalable technique for purifying the final Ezetimibe API. This method relies on the differences in solubility between the desired compound and the impurity in a selected solvent system. A solvent or a mixture of solvents is chosen in which Ezetimibe has high solubility at an elevated temperature but low solubility at a lower temperature, while the impurity (MBZT-2) ideally remains in the solution (mother liquor) upon cooling. Through a carefully controlled cooling process, highly pure Ezetimibe crystallizes out, leaving the majority of the impurity behind. Multiple recrystallization steps may be necessary to reduce the level of MBZT-2 to within the stringent limits required by pharmacopeial standards.
Chromatography: When crystallization is not effective enough to separate MBZT-2, typically due to very similar solubility profiles, chromatographic techniques are employed. smolecule.com Preparative HPLC or column chromatography can be used to separate Ezetimibe from MBZT-2 based on their differential interactions with the stationary phase of the chromatographic column. While highly effective, these methods are generally more costly and complex to implement on an industrial scale compared to crystallization. Therefore, they are often reserved for situations where impurity levels are unacceptably high and cannot be purged by other means. The selection of the appropriate stationary and mobile phases is critical for achieving the desired separation.
The most robust manufacturing processes for Ezetimibe integrate both process optimization to minimize impurity formation and effective purification strategies to ensure the final API consistently meets all quality and purity specifications.
Regulatory and Quality Aspects of Ezetimibe Impurity Control
Pharmacopoeial Standards and Requirements for Ezetimibe (B1671841) Related Substances (e.g., USP, EP)
Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official public standards for medicines and other articles. These standards include monographs for specific drug substances and products, which outline tests, procedures, and acceptance criteria for quality control.
United States Pharmacopeia (USP)
The USP monograph for Ezetimibe provides detailed procedures for identifying and quantifying related substances. usp.org
Organic Impurities Testing: The USP specifies a liquid chromatography (LC) method for the determination of organic impurities. phenomenex.com The monograph lists specific identified impurities and sets limits for them. For instance, a revision bulletin for Ezetimibe tablets lists acceptance criteria for several specified and unspecified impurities. uspnf.com
Specified and Unspecified Impurities: The USP defines specified impurities as those that are individually listed and limited in the monograph. Unspecified impurities are controlled by a general limit. uspnf.com The USP monograph for Ezetimibe tablets, for example, sets a limit of NMT (Not More Than) 0.2% for any unspecified impurity and NMT 0.5% for total impurities. uspnf.com
Reference Standards: The USP provides highly characterized reference standards for Ezetimibe and its impurities, which are crucial for the validation and execution of the analytical methods described in the monograph. usp.orgsigmaaldrich.comsigmaaldrich.com
European Pharmacopoeia (EP)
The European Pharmacopoeia provides harmonized standards for the quality of medicines in its member states.
General Monograph on Substances for Pharmaceutical Use: The EP includes a general monograph for "Substances for pharmaceutical use" which sets out general requirements for the control of impurities. europa.eu This works in conjunction with specific monographs.
Ezetimibe Monograph: A draft monograph for Ezetimibe has been published in Pharmeuropa, indicating its forthcoming inclusion in the EP. edqm.eu This monograph will detail the specific tests and limits for related substances in Ezetimibe.
Control of Impurities: The EP requires that impurities are kept to the lowest possible level. The limits are based on safety data and the manufacturing process capability.
The table below outlines some of the specified impurities in the USP monograph for Ezetimibe tablets:
| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (NMT %) |
| Ezetimibe tetrahydropyran (B127337) analog | 1.53 | 0.2 |
| Ezetimibe ketone | 1.75 | 0.2 |
| Any unspecified impurity | — | 0.2 |
| Total impurities | — | 0.5 |
Data from USP Revision Bulletin for Ezetimibe Tablets (2018) uspnf.com
It is important to note that while MBZT-2 may not be explicitly listed as a specified impurity in the current public versions of the pharmacopoeias, it would be controlled under the limit for "any unspecified impurity." Manufacturers are responsible for identifying and controlling any impurities that may be present in their specific manufacturing process.
Academic Implications of Impurity Qualification and Reporting Thresholds
The qualification and reporting of impurities have significant implications for the academic and research communities involved in drug development and analytical chemistry.
Focus on Process Understanding: The stringent regulatory requirements for impurity control drive academic research towards a deeper understanding of reaction mechanisms and degradation pathways. Studies often focus on identifying potential impurities that could arise from novel synthetic routes for a drug like Ezetimibe.
Development of Advanced Analytical Methods: The need to detect and quantify impurities at very low levels (often below 0.1%) pushes the boundaries of analytical science. Academic research plays a crucial role in developing more sensitive and specific analytical methods, such as advanced chromatographic and spectroscopic techniques. researchgate.net This includes the development of methods for separating and identifying structurally similar impurities.
Synthesis and Characterization of Impurity Standards: The identification and qualification of a new impurity often require its synthesis and characterization to be used as a reference standard. This is a significant area of academic and industrial research, as it provides the necessary tools for accurate quantification and toxicological evaluation. Research has been published on the synthesis and characterization of process-related impurities of Ezetimibe to be used as reference standards. nih.gov
Debate on Thresholds and Safety: There is ongoing academic discussion regarding the scientific basis for the established reporting and qualification thresholds. While these thresholds are generally considered protective of public health, there is research into whether they are overly conservative for some classes of compounds or not stringent enough for others, particularly for potentially mutagenic impurities. researchgate.net
Genotoxic Impurity Assessment: The principles of ICH M7 have spurred significant academic interest in the in-silico prediction of mutagenicity and the development of highly sensitive analytical methods to control these impurities at parts-per-million (ppm) levels. orientjchem.org This has led to a more proactive approach in academic drug discovery and development, where potential genotoxic liabilities are considered early in the process.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and characterizing Ezetimibe Benzyl Impurity (MBZT-2) in pharmaceutical formulations?
- Methodological Answer : MBZT-2 (CAS 1292292-63-7) should be characterized using hyphenated techniques like LC-MS/MS and HPLC-DAD to confirm its structure and purity. Quantitative analysis requires validated methods per ICH Q2(R1) guidelines, including system suitability tests with reference standards. For structural elucidation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. Ensure chromatographic separation from parent compounds using gradient elution with C18 columns and acetonitrile/water mobile phases .
Q. How can researchers ensure reproducibility in synthesizing MBZT-2 for controlled impurity studies?
- Methodological Answer : Reproducible synthesis requires strict control of reaction parameters (temperature, solvent purity, and stoichiometry). Document reaction pathways (e.g., esterification or alkylation mechanisms) and validate intermediates via TLC or in-line PAT (Process Analytical Technology). Purity must be confirmed by melting point analysis and chromatographic methods. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic protocols, including batch-specific data (yield, purity ≥95%) in supplementary materials .
Q. What safety protocols are essential when handling MBZT-2 in laboratory settings?
- Methodological Answer : Although MBZT-2-specific toxicity data may be limited, apply general benzyl-derivative precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Monitor airborne concentrations with gas detectors.
- Store in sealed containers under inert atmospheres to prevent degradation.
- Dispose of waste via approved hazardous chemical protocols. Reference Sigma-Aldrich safety sheets for analogous compounds (e.g., benzyl benzoate) for emergency measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of MBZT-2 across studies?
- Methodological Answer : Conduct a systematic meta-analysis using tools like Cochrane Review Manager to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., impurity concentration, assay sensitivity). Validate findings via in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized conditions (pH, temperature). Cross-reference environmental toxicity data from databases like NIST Chemistry WebBook to contextualize results .
Q. What reaction mechanisms lead to MBZT-2 formation during Ezetimibe synthesis, and how can they be suppressed?
- Methodological Answer : MBZT-2 typically forms via benzylation side reactions during Ezetimibe’s final coupling steps. Mechanistic studies using DFT (Density Functional Theory) can model transition states to identify energy barriers. Experimentally, optimize reaction conditions by replacing benzyl halides with less reactive alkylating agents or introducing scavengers (e.g., molecular sieves). Monitor impurity formation kinetics via real-time Raman spectroscopy .
Q. What advanced chromatographic strategies improve the detection limit of MBZT-2 in complex matrices?
- Methodological Answer : Employ UPLC with sub-2µm particle columns coupled with charged aerosol detection (CAD) for enhanced sensitivity. For trace-level analysis (≤0.1%), use isotopic dilution with ¹³C-labeled MBZT-2 as an internal standard. Validate method robustness using Design of Experiments (DoE) to assess factors like column temperature and mobile phase pH .
Q. How can green chemistry principles be applied to synthesize MBZT-2 sustainably?
- Methodological Answer : Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., 2-MeTHF) and heterogeneous catalysts (e.g., Zr/Ti solid acids) to minimize waste. Evaluate atom economy and E-factor metrics. Use microwave-assisted synthesis to reduce reaction times and energy consumption. Publish detailed life-cycle assessments (LCAs) to compare with conventional routes .
Data Reporting and Ethical Considerations
Q. What are the best practices for documenting MBZT-2 characterization data to meet journal standards?
- Methodological Answer : Follow ICMJE and CONSORT guidelines for transparency:
- Report HRMS (m/z), NMR (¹H/¹³C shifts), and IR spectra in supplementary files.
- Disclose instrument parameters (e.g., HPLC column dimensions, gradient profiles).
- Include raw data tables with statistical analysis (RSD, confidence intervals).
- Reference public databases (e.g., NIST) for spectral comparisons .
Q. How should researchers address ethical considerations in studies involving toxic impurities like MBZT-2?
- Methodological Answer : Obtain institutional ethics approval for in vivo studies. Adhere to OECD test guidelines for acute/chronic toxicity assays. Disclose conflicts of interest and funding sources (e.g., pharmaceutical grants). For dual-use concerns, consult biosecurity frameworks to mitigate misuse risks .
Tables for Key Data
| Property | MBZT-2 | Reference |
|---|---|---|
| CAS Number | 1292292-63-7 | |
| Molecular Formula | C₂₉H₂₈NO₃S | |
| Recommended Analytical Method | LC-MS/MS (QTOF, m/z 470.2) | |
| Synthesis Yield (Optimized) | 82% (via Zr/Ti catalysis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
